molecular formula C18H15N3O3S2 B2959947 N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 476323-27-0

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2959947
CAS No.: 476323-27-0
M. Wt: 385.46
InChI Key: OOWOLNWVSIRWSE-UHFFFAOYSA-N
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Description

N-(4-(3-Nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a thiazole-based compound featuring a 3-nitrophenyl substituent at the 4-position of the thiazole ring and a phenylthio moiety at the propanamide side chain. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The phenylthio group may contribute to lipophilicity, affecting pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-17(9-10-25-15-7-2-1-3-8-15)20-18-19-16(12-26-18)13-5-4-6-14(11-13)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWOLNWVSIRWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a nitrophenyl-substituted thioamide with an appropriate haloketone. The phenylthio group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with active sites of enzymes. The phenylthio group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 3-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., 4-fluorophenyl in Compound 31).
  • Side Chain Diversity : The phenylthio group in the target compound differs from furan (Compound 31) or indole (Compound 9), suggesting distinct steric and electronic interactions in biological targets.
  • Bioactivity Trends: Compounds with nitro or halogenated aryl groups (e.g., 4-chlorophenyl in Compound 16) often exhibit enhanced potency compared to non-halogenated analogues, likely due to increased binding affinity .

Biological Activity

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The thiazole and phenylthio moieties are known to impart various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate phenylthio compounds. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of compounds similar to this compound. For instance, derivatives containing the thiazole ring have shown significant free radical scavenging activity. The presence of the nitro group at the meta position on the phenyl ring enhances this activity by stabilizing free radicals through resonance effects .

Inhibition of Human Monoamine Oxidase (MAO)

One notable biological activity is the selective inhibition of human monoamine oxidase B (hMAO-B), which is crucial for treating neurodegenerative disorders such as Parkinson's disease. The structure-activity relationship studies indicate that modifications on the thiazole ring can significantly affect MAO-B inhibitory potency. Compounds with a 3-nitrophenyl substituent showed improved binding affinity compared to their unsubstituted counterparts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies

  • In vitro Studies on MAO Inhibition :
    • A study evaluated several hydrazone derivatives related to thiazole compounds for their MAO inhibitory effects. The most potent derivatives exhibited IC50 values in the low micromolar range, suggesting that structural modifications can enhance selectivity and potency against hMAO-B .
  • Antioxidant Activity Assessment :
    • A series of thiazole derivatives were tested for their ability to scavenge DPPH radicals. Results indicated a dose-dependent response, with certain derivatives achieving over 70% inhibition at concentrations as low as 10 µM .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Effect on Activity
Nitro group at meta positionEnhances antioxidant activity and MAO-B inhibition
Thiazole ringContributes to overall biological activity, particularly in enzyme inhibition
Phenylthio groupIncreases lipophilicity, aiding in membrane penetration

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